5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine
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Overview
Description
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6ClFN2O. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, agrochemicals, and material science. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3, and they are structurally related to pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine typically involves the introduction of chloro, fluoro, methoxy, and methyl groups onto a pyrimidine ring. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with methanol and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins. The compound’s effects are mediated through interactions with these molecular targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
Comparison
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of both chloro and fluoro groups can enhance its ability to participate in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methoxy-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONZNEISCIXPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)F)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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